
6-Chloro-1,4,8,11-tetrathiacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is a macrocyclic compound that belongs to the class of tetrathia macrocycles These compounds are characterized by their large ring structures containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane typically involves the chlorination of 1,4,8,11-tetrathiacyclotetradecan-6-ol. This reaction is carried out in a chloroform solution, where the compound is slowly converted to its chlorinated form until equilibrium is reached . Another method involves the use of 3,7-dithianonane-1,9-dithiol and 1,3-dibromopropane, which undergoes a cyclization reaction to form the desired macrocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,4,8,11-tetrathiacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The sulfur atoms in the macrocycle can form complexes with metal ions, such as rhodium and ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Complexation Reactions: Metal salts like RhCl3 are used in the presence of solvents like methanol.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Complexation Reactions: Metal complexes with varying coordination geometries depending on the metal ion and reaction conditions.
Applications De Recherche Scientifique
6-Chloro-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and metal ion extraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: The parent compound without the chlorine atom.
5-Chloromethyl-1,4,7,10-tetrathiacyclotridecane: A similar compound with a different ring size and chlorine position.
Uniqueness
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterpart. This makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior and interactions .
Propriétés
Numéro CAS |
91375-67-6 |
|---|---|
Formule moléculaire |
C10H19ClS4 |
Poids moléculaire |
303.0 g/mol |
Nom IUPAC |
6-chloro-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C10H19ClS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10H,1-9H2 |
Clé InChI |
JTRPMGICKWOEHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSCC(CSCCSC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


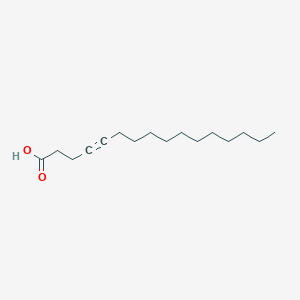
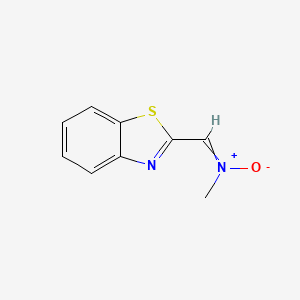
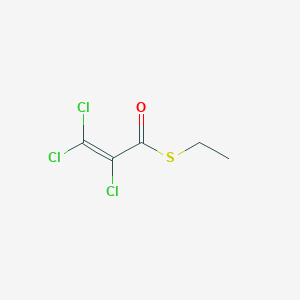
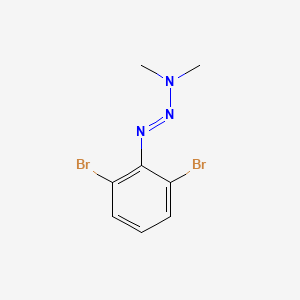
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
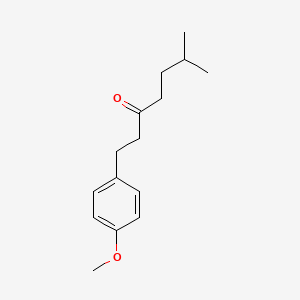
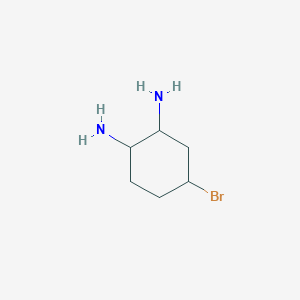
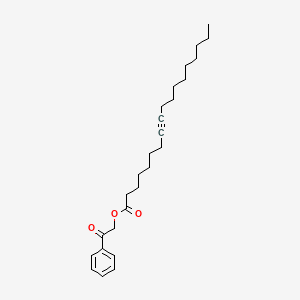

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
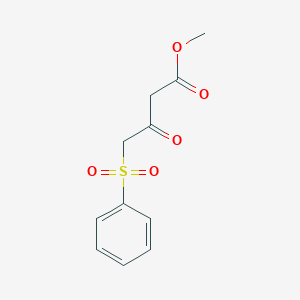
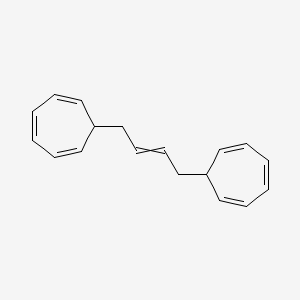
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)
